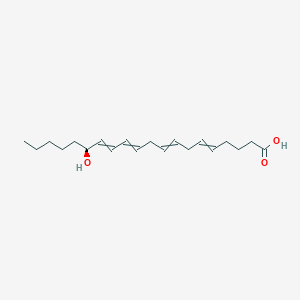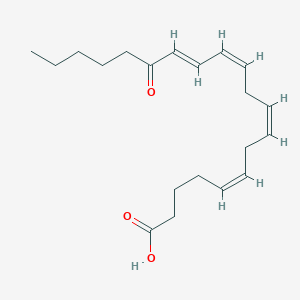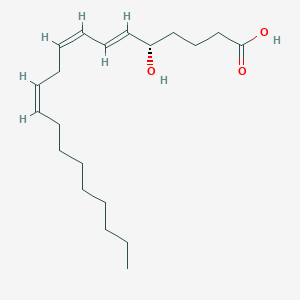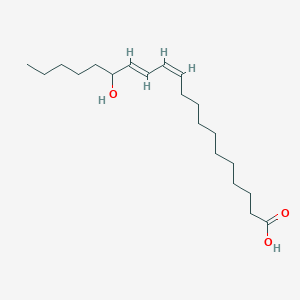
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the reward pathway, leading to feelings of euphoria and increased motivation. However, chronic use of MDPV can lead to neurotoxicity and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and induces hyperthermia. Chronic use of MDPV can lead to neurotoxicity and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used in animal models to study the neurobiological mechanisms underlying addiction and depression. However, due to its potential for abuse and neurotoxicity, caution must be exercised when using MDPV in laboratory experiments.
Orientations Futures
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies should also investigate the mechanisms underlying the neurotoxicity and addiction potential of MDPV. Additionally, research should explore the potential use of MDPV as a tool for studying the neurobiological mechanisms underlying addiction and depression.
Conclusion:
MDPV is a synthetic cathinone that has gained popularity as a recreational drug, but has also been studied for its potential therapeutic applications. Studies have shown that MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. MDPV has been shown to have anxiogenic and antidepressant effects in animal models, but chronic use can lead to neurotoxicity and addiction. Future research should focus on the potential therapeutic applications of MDPV and the mechanisms underlying its neurotoxicity and addiction potential.
Méthodes De Synthèse
MDPV can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with bromine, followed by the reaction of the resulting product with furan-2-carboxylic acid and methanol. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is involved in the regulation of mood and motivation. MDPV has also been shown to have anxiogenic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
139266-54-9 |
|---|---|
Formule moléculaire |
C14H11Br3O5 |
Poids moléculaire |
498.95 g/mol |
Nom IUPAC |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Br3O5/c1-20-8-5-3-7(4-6-8)10-9(15)12(18)14(17,22-10)11(16)13(19)21-2/h3-6,11H,1-2H3 |
Clé InChI |
SKVDOZXTCSIXIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
Synonymes |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxo-2-furyl]acetat e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)







![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)